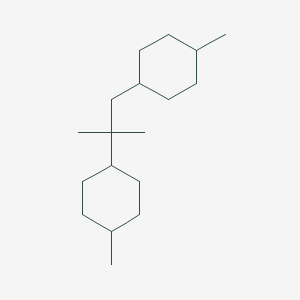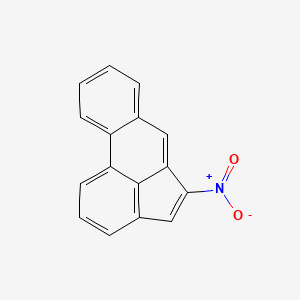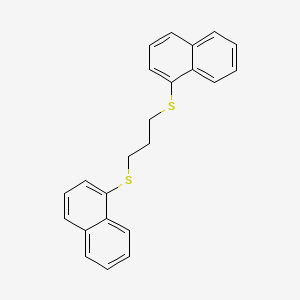
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene is an organic compound that features two naphthalene rings connected by a sulfanylpropylsulfanyl bridge. This compound belongs to the class of polycyclic aromatic hydrocarbons, which are known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene typically involves the reaction of naphthalene derivatives with sulfanylpropylsulfanyl intermediates. One common method is the bromination of naphthalene to form dibromonaphthalene, followed by a nucleophilic substitution reaction with a sulfanylpropylsulfanyl reagent . The reaction conditions often include the use of solvents like carbon tetrachloride and dichloromethane, and the reactions are typically carried out at low temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as bromine and sulfur-containing nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthalene derivatives.
Scientific Research Applications
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene rings.
1-Naphthyl-L-alanine: An amino acid derivative with a naphthalene ring.
Naphthalene Trisulfonate: A sulfonated derivative of naphthalene with three sulfonic acid groups.
Uniqueness
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene is unique due to its sulfanylpropylsulfanyl bridge, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives
Properties
| 111220-26-9 | |
Molecular Formula |
C23H20S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(3-naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene |
InChI |
InChI=1S/C23H20S2/c1-3-12-20-18(8-1)10-5-14-22(20)24-16-7-17-25-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2 |
InChI Key |
UYMZBGZRCGAAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2SCCCSC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



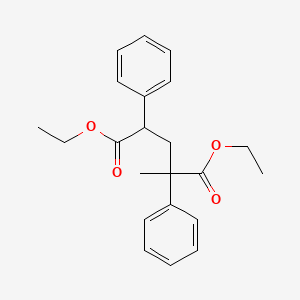
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
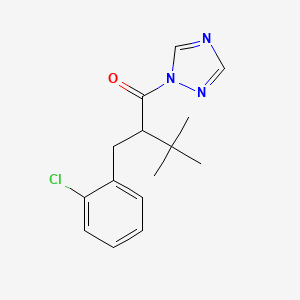
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
